2-Propenoic acid, 3-(4-pyridazinyl)-, (2E)-
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Overview
Description
2-Propenoic acid, 3-(4-pyridazinyl)-, (2E)- is a compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-pyridazinyl)-, (2E)- typically involves the reaction of pyridazine derivatives with appropriate reagents under controlled conditions. One common method is the condensation of pyridazine-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of 2-Propenoic acid, 3-(4-pyridazinyl)-, (2E)- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(4-pyridazinyl)-, (2E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Pyridazine N-oxides.
Reduction: Alcohol or amine derivatives.
Substitution: Various functionalized pyridazine derivatives.
Scientific Research Applications
2-Propenoic acid, 3-(4-pyridazinyl)-, (2E)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the development of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(4-pyridazinyl)-, (2E)- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-[3-(Pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate: A similar compound with a pyridine ring instead of a pyridazine ring.
3-(Pyridin-2-yl)triimidazotriazine: Another related compound with a pyridine ring and additional nitrogen-containing rings.
Uniqueness
2-Propenoic acid, 3-(4-pyridazinyl)-, (2E)- is unique due to the presence of the pyridazine ring, which imparts distinct chemical and biological properties. The pyridazine ring can engage in unique interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
(E)-3-pyridazin-4-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-4-8-9-5-6/h1-5H,(H,10,11)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDDRISERADCW-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=NC=C1/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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